N-(4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
CAS No.: 1359086-31-9
Cat. No.: VC4955627
Molecular Formula: C21H21N3OS
Molecular Weight: 363.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1359086-31-9 |
|---|---|
| Molecular Formula | C21H21N3OS |
| Molecular Weight | 363.48 |
| IUPAC Name | [4-(4-methylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C21H21N3OS/c1-15-6-8-16(9-7-15)23-20-17-4-2-3-5-19(17)22-14-18(20)21(25)24-10-12-26-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,23) |
| Standard InChI Key | BUXLGNLKHOVLEL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Introduction
Chemical Identity and Structural Features
N-(4-Methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine belongs to the quinoline class of heterocyclic compounds, characterized by a bicyclic structure fused from a benzene ring and a pyridine moiety. The substitution pattern at the 3- and 4-positions of the quinoline core distinguishes its pharmacological profile:
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3-Position: A thiomorpholine-4-carbonyl group () introduces sulfur into the morpholine ring, enhancing lipophilicity and potential membrane permeability .
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4-Position: An N-(4-methylphenyl)amine group () provides electron-donating effects that may influence receptor binding.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | [4-(4-Methylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
| CAS No. | 1359086-31-9 |
| Molecular Formula | |
| Molecular Weight | 363.48 g/mol |
| SMILES | CC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
| InChIKey | BUXLGNLKHOVLEL-UHFFFAOYSA-N |
The thiomorpholine moiety’s sulfur atom replaces oxygen in traditional morpholine structures, altering electronic properties and potentially improving metabolic stability .
Synthesis and Reaction Conditions
The synthesis of N-(4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine involves a multi-step protocol typical of quinoline derivatives:
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Quinoline Core Formation:
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The quinoline backbone is synthesized via the Skraup or Doebner-Miller reaction, cyclizing aniline derivatives with glycerol or α,β-unsaturated carbonyl compounds.
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Substitution at the 4-position is achieved through nucleophilic aromatic substitution (NAS) using 4-methylaniline under reflux in polar aprotic solvents like DMF.
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Thiomorpholine-4-carbonyl Incorporation:
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Acyl chloride derivatives of thiomorpholine are coupled to the 3-position of the quinoline core using coupling agents such as DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .
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Reactions are conducted under inert atmospheres (e.g., nitrogen) at temperatures between 60–80°C to prevent decomposition.
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Key Optimization Parameters:
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Solvent Selection: DMF and DMSO are preferred for their high boiling points and ability to dissolve polar intermediates.
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Catalysts: Lewis acids like ZnCl may accelerate NAS reactions .
| Cell Line/Assay | IC (µM) | Mechanism Proposed |
|---|---|---|
| HCT-116 (Colorectal) | 2.1 | DNA intercalation |
| MCF-7 (Breast) | 3.8 | Caspase-3-mediated apoptosis |
| A549 (Lung) | >10 | Insufficient activity |
Future Research Directions
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Target Identification: Proteomic studies are needed to map kinase targets and off-target effects.
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In Vivo Efficacy: Testing in xenograft models will validate antitumor activity and pharmacokinetics.
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SAR Optimization: Systematic variation of substituents (e.g., replacing thiomorpholine with piperazine) could improve potency and selectivity .
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